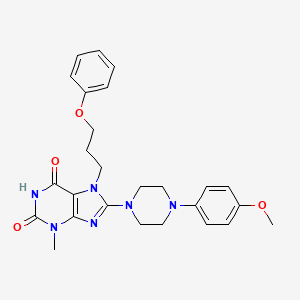
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-fluorophenol and 4-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.
Condensation Reaction: This intermediate is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to form the final product.
The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. The temperature is typically maintained between 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability.
Purification: Employing advanced purification methods such as recrystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets:
Binding to Receptors: It may bind to certain receptors in the body, modulating their activity.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, affecting metabolic pathways.
Signal Transduction: Influences signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-fluorophenoxy)-N-(2-phenylethyl)acetamide
- 2-(2-chlorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide
- 2-(2-bromophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to certain biological targets, making it a compound of significant interest in medicinal chemistry.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-17-8-6-16(7-9-17)19(24-10-12-27-13-11-24)14-23-21(25)15-28-20-5-3-2-4-18(20)22/h2-9,19H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMWWFVZSHVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2914441.png)
![(E)-2-((2-methoxyethyl)amino)-3-(((2-methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2914442.png)
![2,3-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2914444.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B2914445.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2914447.png)


![1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2914452.png)

